TRPV1 Antagonist Potency: Cinnoline vs. Quinoline, Isoquinoline, and Phthalazine Cores
In a systematic head-to-head comparison of urea-based TRPV1 antagonists, the cinnoline-containing compound (30) demonstrated an hTRPV1 IC50 of 189 nM. This potency was intermediate among the bicyclic heteroaromatic pharmacophores evaluated: it was less potent than the 5-isoquinoline analog (14a, IC50 = 4 nM) and the quinazoline analog (20a, IC50 = 42 nM), but more potent than the regioisomeric phthalazine compound (24, IC50 = 175 nM) [1]. The pharmacophore potency ranking was established as: 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline [1].
| Evidence Dimension | TRPV1 receptor inhibition (IC50) |
|---|---|
| Target Compound Data | 189 nM (cinnoline compound 30) |
| Comparator Or Baseline | 5-isoquinoline (14a): 4 nM; quinazoline (20a): 42 nM; phthalazine (24): 175 nM; 8-isoquinoline: ≥ cinnoline ≈ phthalazine ≈ quinoxaline |
| Quantified Difference | Cinnoline is ~47-fold less potent than 5-isoquinoline, but 1.08-fold more potent than phthalazine |
| Conditions | In vitro hTRPV1 capsaicin activation assay; compounds solubilized in DMSO |
Why This Matters
This quantitative ranking enables rational selection of the cinnoline scaffold when a specific intermediate potency window is required, avoiding the excessive potency of isoquinoline analogs or the insufficient activity of other alternatives.
- [1] Gomtsyan A, et al. Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain: structure-activity relationships for ureas with quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties. J Med Chem. 2005;48(3):744-752. doi:10.1021/jm0492958 View Source
